molecular formula C13H20N2O2 B14228885 N-(4-Methoxyphenyl)-L-isoleucinamide CAS No. 521946-80-5

N-(4-Methoxyphenyl)-L-isoleucinamide

Cat. No.: B14228885
CAS No.: 521946-80-5
M. Wt: 236.31 g/mol
InChI Key: PFHBOTFALMYXKE-CABZTGNLSA-N
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Description

N-(4-Methoxyphenyl)-L-isoleucinamide: is an organic compound that belongs to the class of amides It is derived from L-isoleucine, an essential amino acid, and 4-methoxyaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-L-isoleucinamide typically involves the condensation of L-isoleucine with 4-methoxyaniline. This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methoxyphenyl)-L-isoleucinamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-Methoxyphenyl)-L-isoleucinamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural similarity to natural amino acids makes it a valuable tool in biochemical assays .

Medicine: Its amide linkage and aromatic ring provide a scaffold for the development of bioactive molecules with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of an isoleucinamide group.

    N-(4-Methoxyphenyl)glycine: Contains a glycine moiety instead of isoleucine.

    N-(4-Methoxyphenyl)alanine: Contains an alanine moiety instead of isoleucine .

Uniqueness: N-(4-Methoxyphenyl)-L-isoleucinamide is unique due to the presence of the L-isoleucine moiety, which imparts specific stereochemical properties and biological activity. This compound’s structure allows for unique interactions with biological targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

521946-80-5

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

(2S,3S)-2-amino-N-(4-methoxyphenyl)-3-methylpentanamide

InChI

InChI=1S/C13H20N2O2/c1-4-9(2)12(14)13(16)15-10-5-7-11(17-3)8-6-10/h5-9,12H,4,14H2,1-3H3,(H,15,16)/t9-,12-/m0/s1

InChI Key

PFHBOTFALMYXKE-CABZTGNLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)OC)N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)OC)N

Origin of Product

United States

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